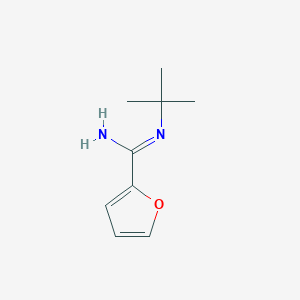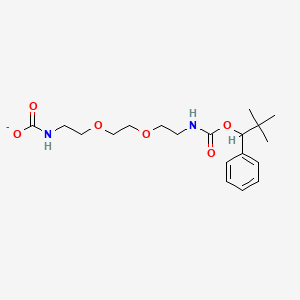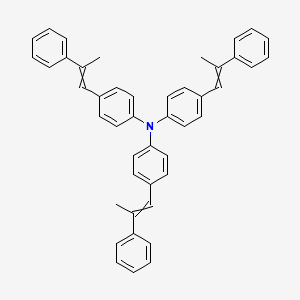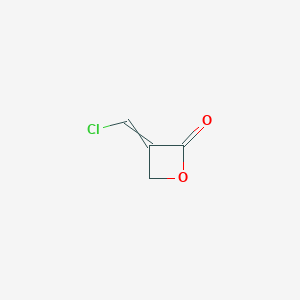
3-(Chloromethylidene)oxetan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethylidene)oxetan-2-one is a chemical compound that features a four-membered oxetane ring with a chloromethylidene substituent at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethylidene)oxetan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of an ester with an enol ether can yield an acetal, which can then be reduced to an aldehyde. The aldehyde can be further reacted with diisobutylaluminium hydride and a metal enolate to produce the desired oxetane derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized versions of the synthetic routes mentioned above. These methods focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. The use of catalysts and advanced purification techniques is common in industrial settings to achieve these goals.
化学反応の分析
Types of Reactions
3-(Chloromethylidene)oxetan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other derivatives with different functional groups.
Substitution: The chloromethylidene group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as diisobutylaluminium hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloromethylidene group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different alcohols or amines. Substitution reactions can result in a wide range of substituted oxetane derivatives.
科学的研究の応用
3-(Chloromethylidene)oxetan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study the effects of oxetane derivatives on biological systems.
Industry: In industrial applications, this compound can be used in the production of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(Chloromethylidene)oxetan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Oximinooxetane: This compound is a precursor to energetic oxetanes and has similar structural features.
Oxetan-2-one: Another oxetane derivative, oxetan-2-one, is used in various chemical reactions and has similar reactivity.
Uniqueness
3-(Chloromethylidene)oxetan-2-one is unique due to its chloromethylidene substituent, which imparts distinct reactivity and properties compared to other oxetane derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
675200-44-9 |
|---|---|
分子式 |
C4H3ClO2 |
分子量 |
118.52 g/mol |
IUPAC名 |
3-(chloromethylidene)oxetan-2-one |
InChI |
InChI=1S/C4H3ClO2/c5-1-3-2-7-4(3)6/h1H,2H2 |
InChIキー |
FKOBTWSMKXZSKZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=CCl)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12518709.png)
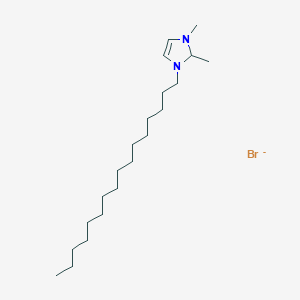
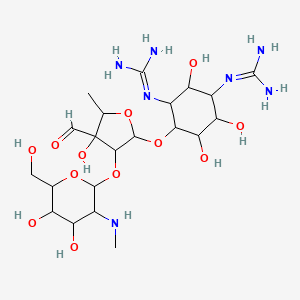

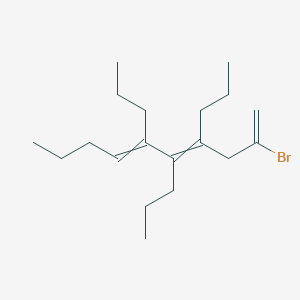
![Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane](/img/structure/B12518729.png)
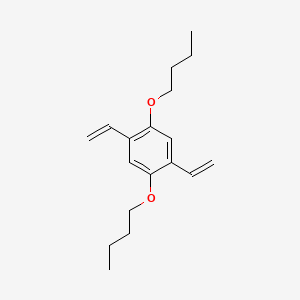
![[(1E)-2-(benzenesulfonyl)ethenyl]benzene](/img/structure/B12518752.png)
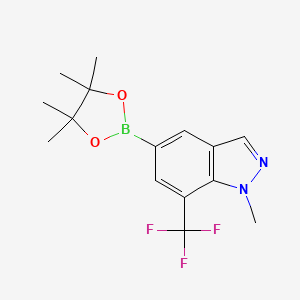
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
